molecular formula C9H14NO+ B1220286 3-Hydroxyphenyltrimethylammonium CAS No. 3483-84-9

3-Hydroxyphenyltrimethylammonium

Cat. No.: B1220286
CAS No.: 3483-84-9
M. Wt: 152.21 g/mol
InChI Key: CSKWZSUBRGLJBC-UHFFFAOYSA-O
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Description

3-Hydroxyphenyltrimethylammonium is a quaternary ammonium compound with the molecular formula C₉H₁₄NO⁺ It is known for its unique structure, which includes a phenolic hydroxyl group and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyphenyltrimethylammonium can be synthesized through the methylation of 3-hydroxyaniline using methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone derivatives.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the quaternary ammonium group.

    Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenolic derivatives.

    Substitution: Ester or ether derivatives of the phenolic group.

Scientific Research Applications

3-Hydroxyphenyltrimethylammonium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: The compound is studied for its interactions with biological membranes and its potential as a model compound for studying quaternary ammonium compounds.

    Medicine: Research has explored its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyltrimethylammonium involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

  • 3-Hydroxyphenyltrimethylammonium chloride
  • This compound bromide
  • This compound iodide

Comparison: this compound is unique due to its specific combination of a phenolic hydroxyl group and a trimethylammonium group. This combination imparts distinct chemical properties, such as increased solubility in water and the ability to form stable salts. Compared to other quaternary ammonium compounds, it has a higher potential for hydrogen bonding and specific interactions with biological molecules.

Properties

IUPAC Name

(3-hydroxyphenyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKWZSUBRGLJBC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1620-19-5 (bromide), 2498-27-3 (iodide)
Record name 3-Hydroxyphenyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10188383
Record name 3-Hydroxyphenyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3483-84-9
Record name 3-Hydroxy-N,N,N-trimethylbenzenaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3483-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-N,N,N-TRIMETHYLBENZENAMINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U2MF6NR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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